Kadsuralignan A

Description

Propriétés

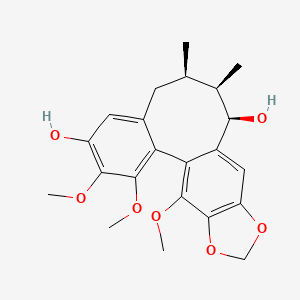

Formule moléculaire |

C22H26O7 |

|---|---|

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol |

InChI |

InChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1 |

Clé InChI |

IHVGPKYZFAVXGZ-PJYBLOJUSA-N |

SMILES isomérique |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)O |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

Kadsuralignan A: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan, has emerged as a molecule of interest due to its notable biological activities. First identified from plant species of the Schisandraceae family, this natural product has demonstrated potent anti-HIV properties and is representative of a class of lignans with diverse pharmacological potential, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed methodologies for the isolation and structural characterization of this compound. Furthermore, it delves into the current understanding of its biological activities, supported by quantitative data and a review of the likely signaling pathways involved, based on studies of closely related dibenzocyclooctadiene lignans. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a naturally occurring dibenzocyclooctadiene lignan. It has been successfully isolated from plant species belonging to the Schisandraceae family, specifically from Kadsura coccinea and Schisandra lancifolia[1]. These plants are native to regions of China and are utilized in traditional medicine, suggesting a long history of human interaction with their bioactive constituents[2]. The discovery of this compound is part of a broader scientific investigation into the pharmacological properties of lignans, a diverse class of polyphenolic compounds found in plants[2][3].

Isolation and Structure Elucidation

The isolation and structural characterization of this compound and related lignans involve a series of meticulous experimental procedures.

Experimental Protocol: Isolation

A general methodology for the isolation of dibenzocyclooctadiene lignans from their natural sources is outlined below. This protocol is a composite based on established methods for compounds of this class.

-

Extraction: The air-dried and powdered plant material (e.g., stems, leaves, or roots) is extracted with a suitable organic solvent, such as 80% aqueous acetone or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The dibenzocyclooctadiene lignans are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The bioactive fraction (e.g., EtOAc extract) is further purified using a combination of chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are subjected to further purification by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.

-

The following diagram illustrates a typical workflow for the isolation of this compound.

References

Kadsuralignan A from Kadsura coccinea: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Natural Product with Anti-inflammatory and Anti-HIV Potential

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its natural source, chemical properties, and biological activities. Detailed methodologies for its isolation and purification are presented, alongside protocols for evaluating its anti-inflammatory and anti-HIV effects. Furthermore, this document elucidates the molecular mechanisms underlying its bioactivity, with a particular focus on the modulation of the NF-κB signaling pathway. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Kadsura coccinea (Lem.) A.C. Smith, a member of the Schisandraceae family, is a climbing shrub that is widely distributed in the southwestern provinces of China.[1] In traditional Chinese medicine, this plant, known as "Heilaohu," has been utilized for the treatment of various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations have revealed that Kadsura coccinea is a rich source of structurally diverse bioactive compounds, primarily lignans and triterpenoids.[1][2]

Among the numerous lignans isolated from this plant, this compound, a dibenzocyclooctadiene lignan, has garnered attention for its potential pharmacological activities. Dibenzocyclooctadiene lignans as a class are known to possess a wide range of biological effects, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] This technical guide focuses specifically on this compound, providing an in-depth analysis of its natural sourcing, isolation, and biological evaluation, with the aim of facilitating further research and development.

Chemical Properties of this compound

This compound is characterized by a dibenzocyclooctadiene core structure. The precise stereochemistry and substitution pattern are crucial for its biological activity. While detailed spectroscopic data for this compound was not found in the immediate search results, the general approach to its structure elucidation involves a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈O₆ | [4] |

| Molecular Weight | 400.5 g/mol | [4] |

| Class | Dibenzocyclooctadiene Lignan | [5] |

Note: Specific optical rotation and melting point data for this compound were not available in the searched literature.

Experimental Protocols

Isolation and Purification of Lignans from Kadsura coccinea

While a specific protocol detailing the isolation and yield of this compound was not found, the following procedure is a representative method for the extraction and fractionation of dibenzocyclooctadiene lignans from Kadsura coccinea, based on established protocols for similar compounds from this plant.[5][6]

Protocol 3.1.1: Extraction and Fractionation

-

Plant Material Preparation: Air-dry the rhizomes of Kadsura coccinea and grind them into a coarse powder.

-

Extraction:

-

Solvent Partitioning:

-

Suspend the crude extract in water (e.g., 2 L).

-

Perform sequential liquid-liquid partitioning with chloroform (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).[6]

-

Concentrate each fraction under reduced pressure to yield the respective extracts.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction, which is often rich in lignans, to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignans like this compound.

-

Diagram 1: Experimental Workflow for Lignan Isolation

References

- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of dibenzocyclooctadiene lignans: A technical guide for researchers and drug development professionals

Abstract

Dibenzocyclooctadiene lignans, a prominent class of secondary metabolites primarily found in the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] The unique and complex chemical architecture of these molecules, characterized by a central eight-membered ring, presents a fascinating challenge in the field of natural product biosynthesis. This in-depth technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of dibenzocyclooctadiene lignans. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the precursor molecules, key enzymatic transformations, and the regulatory mechanisms that govern the production of these valuable compounds. The guide summarizes quantitative data into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex pathways and workflows, thereby serving as a vital resource for advancing research and development in this field.

Introduction

Dibenzocyclooctadiene lignans, such as schisandrin and gomisin A, are renowned for their therapeutic potential.[3][4] Their biosynthesis is a multi-step process that originates from the general phenylpropanoid pathway, diverging to create a diverse array of structurally complex molecules.[5] Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for the metabolic engineering of these compounds for pharmaceutical applications. Recent advances in transcriptomics and enzyme characterization have shed light on the specific enzymes involved, including laccases, cytochrome P450 monooxygenases, and O-methyltransferases, that orchestrate the intricate tailoring of the lignan scaffold.[6] This guide will delve into the known steps of this fascinating biosynthetic journey.

The Biosynthetic Pathway: From Phenylpropanoid Precursors to Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a sophisticated enzymatic cascade that can be broadly divided into three key stages:

-

Formation of Monolignol Precursors: The journey begins with the phenylpropanoid pathway, which converts phenylalanine into coniferyl alcohol and related monolignols.

-

Dimerization and Core Scaffold Formation: Two monolignol units undergo oxidative coupling to form a dibenzylbutane lignan scaffold.

-

Tailoring and Cyclization: A series of modifications, including hydroxylation, methylation, and intramolecular cyclization, leads to the formation of the characteristic dibenzocyclooctadiene ring system.

While the early steps leading to pinoresinol are well-established for many lignans, the pathway to dibenzocyclooctadiene lignans in Schisandra species is thought to proceed via the oxidative dimerization of isoeugenol.[7][8]

Key Enzymes and Their Roles

Several classes of enzymes are pivotal in the biosynthesis of dibenzocyclooctadiene lignans:

-

Laccases (LACs): These multi-copper oxidases are believed to catalyze the initial oxidative coupling of isoeugenol to form the dibenzylbutane lignan precursor, dihydroguaiaretic acid.[6]

-

Dirigent Proteins (DIRs): While not enzymes themselves, these proteins play a crucial role in directing the stereoselective coupling of monolignol radicals, ensuring the formation of specific lignan isomers. Transcriptome analysis of Schisandra chinensis has identified several candidate DIR genes.

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for various oxidative reactions, including hydroxylation and the formation of the biphenyl bond that creates the dibenzocyclooctadiene ring. Specific families, such as CYP719As and CYP81Qs, have been implicated in lignan biosynthesis.[7] The metabolism of schisandra lignans in humans also involves cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.[9][10]

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group to hydroxyl moieties on the lignan scaffold, a crucial step in determining the final structure and bioactivity of the molecule. Recent research has identified several specific OMTs in Schisandra chinensis (SchiOMT4, SchiOMT12, SchiOMT16, and SchiOMT22) that are involved in both the biosynthesis of precursors and the modification of the lignan core.[1]

The following diagram illustrates the proposed biosynthetic pathway of dibenzocyclooctadiene lignans.

Figure 1: Proposed biosynthetic pathway of dibenzocyclooctadiene lignans.

Quantitative Data

The accumulation of dibenzocyclooctadiene lignans can vary significantly depending on the plant species, tissue type, and developmental stage. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies have begun to quantify the lignan content in different parts of Schisandra chinensis and investigate the catalytic activity of newly identified enzymes.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Different Parts of Schisandra chinensis

| Lignan | Seed (mg/g DW) | Fruit (mg/g DW) | Flower (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) |

| Schisandrol A | 21.0 ± 1.00 | 11.9 ± 0.54 | 1.33 ± 0.24 | 0.28 ± 0.04 | 0.18 ± 0.03 |

| Schisandrol B | 4.02 ± 0.36 | 2.27 ± 0.23 | 0.26 ± 0.05 | 0.46 ± 0.03 | 0.22 ± 0.02 |

| Tigloylgomisin H | 1.66 ± 0.28 | 0.89 ± 0.18 | ND | ND | ND |

| Angeloylgomisin H | 3.96 ± 0.32 | 2.26 ± 0.18 | ND | ND | ND |

| Schisandrin A | 4.43 ± 0.24 | 2.60 ± 0.18 | 0.28 ± 0.04 | 0.12 ± 0.01 | 0.09 ± 0.01 |

| Schisandrin B | 10.6 ± 0.52 | 6.02 ± 0.36 | 0.66 ± 0.04 | 0.89 ± 0.05 | 0.35 ± 0.03 |

| Schisandrin C | 1.74 ± 0.09 | 1.04 ± 0.05 | 0.23 ± 0.03 | 0.15 ± 0.02 | 0.08 ± 0.01 |

| Total Lignans | 47.42 ± 2.81 | 26.99 ± 1.7 | 3.20 ± 0.44 | 1.90 ± 0.15 | 0.95 ± 0.10 |

Data are expressed as mean ± standard deviation. ND: Not Detected. Data adapted from[11].

Table 2: Characterized O-Methyltransferases (OMTs) from Schisandra chinensis and their Catalytic Functions

| Enzyme | Substrate(s) | Product(s) | Catalytic Function |

| SchiOMT4 | Caffeic acid, Caffeoyl aldehyde | Ferulic acid, Coniferyl aldehyde | C-3 O-methylation of precursors |

| SchiOMT12 | Caffeic acid, Caffeoyl aldehyde, Gomisin L2 | Ferulic acid, Coniferyl aldehyde, Methylated Gomisin L2 | C-3 O-methylation of precursors and lignan core |

| SchiOMT16 | Caffeic acid, Caffeoyl aldehyde, Gomisin L2, Schisanhenol, Gomisin J | Ferulic acid, Coniferyl aldehyde, Methylated Gomisin L2, Methylated Schisanhenol, Methylated Gomisin J | C-3, C-12, and C-14 O-methylation of precursors and lignan core |

| SchiOMT22 | Caffeic acid, Caffeoyl aldehyde | Ferulic acid, Coniferyl aldehyde | C-3 O-methylation of precursors |

Data compiled from[1].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of dibenzocyclooctadiene lignan biosynthesis.

Lignan Extraction and Quantification

A general workflow for the extraction and analysis of lignans is depicted below.

Figure 2: General experimental workflow for lignan extraction and analysis.

Protocol for Ultrasound-Assisted Extraction of Lignans from Plant Material:

-

Sample Preparation: Weigh 0.1 g of finely ground plant powder into a 2 mL centrifuge tube.

-

Solvent Addition: Add 1 mL of 80% methanol to the tube and vortex to mix.

-

Ultrasonication: Perform ultrasound sonication at 40°C for 60 minutes.[12][13]

-

Centrifugation: Centrifuge the sample to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted lignans.

-

Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.[12][13]

LC-MS/MS Conditions for Lignan Quantification:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) is typically employed.[14]

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[15][16]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for targeted quantification of specific lignans.

Enzyme Assays

General Protocol for in vitro O-Methyltransferase (OMT) Assay:

-

Enzyme Preparation: Heterologously express and purify the recombinant OMT protein from E. coli or yeast.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified OMT enzyme

-

Lignan substrate (e.g., gomisin J)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Mg²⁺ as a cofactor

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

-

Product Extraction: Extract the methylated product from the reaction mixture.

-

Analysis: Analyze the product formation using LC-MS/MS or HPLC.[1]

Protocol for Cytochrome P450 Inhibition Assay using Human Liver Microsomes:

-

Incubation System: Prepare an incubation mixture containing:

-

Human liver microsomes (0.5 mg/mL)

-

NADPH (1.2 mM) as a cofactor

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dibenzocyclooctadiene lignan of interest (test compound)

-

A specific CYP450 probe substrate

-

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Incubation: Incubate for a specific time.

-

Reaction Termination: Stop the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS to determine the inhibitory effect of the lignan.[10]

Future Perspectives

The elucidation of the complete biosynthetic pathway of dibenzocyclooctadiene lignans is an ongoing endeavor. While significant progress has been made in identifying key enzymes and intermediates, several questions remain. The precise mechanisms of intramolecular cyclization to form the eight-membered ring are yet to be fully characterized. Furthermore, the regulatory networks that control the expression of biosynthetic genes and the accumulation of these valuable compounds are largely unknown.

Future research should focus on:

-

Functional characterization of candidate genes: Validating the function of the identified candidate DIRs and CYPs from Schisandra species through in vitro and in vivo studies.

-

In vitro reconstitution of the pathway: Assembling the entire biosynthetic pathway in a microbial host, such as E. coli or yeast, to enable controlled production and facilitate metabolic engineering efforts.

-

Elucidation of regulatory mechanisms: Investigating the role of transcription factors and signaling molecules in regulating lignan biosynthesis.

A deeper understanding of this intricate pathway will not only expand our knowledge of plant secondary metabolism but also pave the way for the sustainable production of these medicinally important compounds.

Conclusion

The biosynthesis of dibenzocyclooctadiene lignans is a testament to the remarkable synthetic capabilities of plants. Through a coordinated series of enzymatic reactions, simple phenylpropanoid precursors are transformed into structurally complex and biologically active molecules. This technical guide has provided a comprehensive overview of the current state of knowledge, from the initial oxidative coupling to the final tailoring reactions. The presented data, protocols, and visualizations serve as a valuable resource for the scientific community, aiming to accelerate research and development in this exciting field. The continued exploration of this pathway promises to unlock new opportunities for drug discovery and metabolic engineering.

References

- 1. O-methylation modifications in the biosynthetic pathway of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetic Parameters [cran.r-project.org]

- 4. researchgate.net [researchgate.net]

- 5. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into angiosperm evolution and lineage-specialized lignan biosynthesis from the early-diverging Schisandra genome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]

- 11. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 14. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kadsuralignan A: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia, has garnered attention within the scientific community for its notable anti-HIV activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound. It includes a detailed summary of its spectroscopic data, a thorough description of its isolation and biological testing methodologies, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical formula is C₂₂H₂₆O₇, and its IUPAC name is (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[1].

The core of the molecule is a tetracyclic system featuring a dibenzocyclooctadiene ring. The stereochemistry of this compound is crucial for its biological activity and is defined by three chiral centers at positions C-9, C-10, and C-11, all having the R configuration[1]. The molecule also features three methoxy groups, two hydroxyl groups, and a methylenedioxy bridge, which contribute to its overall polarity and potential for hydrogen bonding.

Key Structural Features:

-

Dibenzocyclooctadiene Core: Forms the fundamental skeleton of the molecule.

-

Tetracyclic System: A rigid and complex ring structure.

-

Chiral Centers: Three defined stereocenters at C-9, C-10, and C-11.

-

Oxygenated Substituents: Multiple methoxy and hydroxyl groups, and a methylenedioxy group, which influence its solubility and biological interactions.

The specific spatial arrangement of the substituents, dictated by the stereochemistry, is essential for its interaction with biological targets.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are critical for the identification and characterization of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₇ | [1] |

| Molecular Weight | 402.44 g/mol | [1] |

| Appearance | White Powder | N/A |

| Melting Point | 157-158 °C | [2] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, obtained from the leaves and stems of Schisandra lancifolia.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.55 | s | |

| 4 | 6.72 | s | |

| 6-CH₃ | 2.15 | d | 6.8 |

| 7-CH₃ | 2.25 | d | 7.0 |

| 8 | 4.21 | d | 9.5 |

| 1-OCH₃ | 3.90 | s | |

| 2-OCH₃ | 3.88 | s | |

| 11-OCH₃ | 3.55 | s | |

| OCH₂O | 5.93 | s |

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 102.2 |

| 2 | 149.3 |

| 3 | 135.0 |

| 4 | 109.8 |

| 5 | 134.1 |

| 6 | 45.8 |

| 7 | 41.5 |

| 8 | 73.1 |

| 9 | 125.1 |

| 10 | 130.9 |

| 11 | 148.5 |

| 12 | 141.2 |

| 1-OCH₃ | 60.9 |

| 2-OCH₃ | 56.1 |

| 11-OCH₃ | 56.0 |

| 6-CH₃ | 13.9 |

| 7-CH₃ | 21.6 |

| OCH₂O | 101.1 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| ESI-MS (m/z) | 425 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | 3448, 2924, 1637, 1504, 1487, 1463, 1419, 1375, 1261, 1238, 1128, 1099, 1041, 935 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Yang et al. (2010) for the isolation of this compound from the leaves and stems of Schisandra lancifolia.

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered leaves and stems of S. lancifolia (10 kg) were extracted three times with 95% ethanol (15 L each time) at room temperature.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate.

-

Fractionation: The ethyl acetate-soluble fraction (200 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to yield eight fractions.

-

Purification: Fraction 5 (15 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20 (eluting with CHCl₃-MeOH, 1:1) to afford this compound (25 mg).

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound was evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in C8166 cells.

Caption: Workflow for the anti-HIV-1 activity assay.

-

Cell Culture: C8166 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Assay Procedure:

-

C8166 cells were seeded in 96-well plates.

-

Various concentrations of this compound were added to the wells.

-

HIV-1 (strain IIIB) was added to the wells at a multiplicity of infection (MOI) of 0.06.

-

The plates were incubated at 37 °C in a 5% CO₂ incubator.

-

-

Measurement of Cytopathic Effect (CPE): After 3 days of incubation, the cytopathic effect was observed by counting the number of syncytia (giant cells) formed.

-

MTT Assay: The viability of the cells was determined using the MTT assay. The optical density was measured at 570 nm.

-

Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated from the dose-response curves.

This compound exhibited anti-HIV-1 activity with an EC₅₀ value of 2.23 µg/mL and a CC₅₀ value of >100 µg/mL, resulting in a selectivity index (SI) of >44.8[3].

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural class, dibenzocyclooctadiene lignans, has been associated with various biological activities. The anti-HIV activity of this compound may be attributed to the inhibition of key viral enzymes or processes.

References

Physical and chemical properties of Kadsuralignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant attention for its diverse biological activities. Isolated from plants of the Schisandraceae family, notably Kadsura coccinea and Schisandra lancifolia, this compound has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and antiviral research.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and an exploration of its known mechanisms of action.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₇ | [1] |

| Molecular Weight | 402.4 g/mol | [2] |

| IUPAC Name | (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol | [2] |

| CAS Number | 913237-64-6 | [2] |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Soluble in DMSO.[1][3] Limited solubility in water and ethanol.[3] | - |

| Melting Point | Not explicitly reported in the searched literature. | - |

| LogP | 3.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

Spectroscopic Data:

Detailed spectroscopic data is crucial for the identification and structural elucidation of this compound. While specific spectra for this compound were not found in the literature search, general characteristics for similar lignans are described.

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra of dibenzocyclooctadiene lignans are complex, exhibiting characteristic signals for aromatic protons, methoxy groups, and aliphatic protons of the cyclooctadiene ring. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry of the molecule.[4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H), aromatic (C=C), and ether (C-O) functional groups.[7][8][9][10]

-

Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of lignans often involves cleavage of the side chains and the cyclooctadiene ring.[11][12][13][14][15]

Experimental Protocols

Isolation and Purification of this compound from Kadsura coccinea

The following is a generalized protocol for the isolation and purification of lignans from Kadsura coccinea, based on common phytochemical procedures.[16][17][18]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The stems of Kadsura coccinea are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 80% aqueous acetone at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system, such as chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known lignans.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][19][20][21][22]

Workflow for the Griess Assay

Caption: A standard workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit significant biological activities, most notably anti-inflammatory and anti-HIV effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[21] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Inhibition of the NF-κB Signaling Pathway

The expression of iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[23][24][25][26][27] While the precise molecular targets of this compound within this pathway are still under investigation, it is hypothesized that it may interfere with the phosphorylation of IκBα or the nuclear translocation of p65.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DSpace [helda.helsinki.fi]

- 19. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hypo-phosphorylation leads to nuclear retention of NF-kappaB p65 due to impaired IkappaBalpha gene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

Kadsuralignan A: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuralignan A, a dibenzocyclooctadiene lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its antiviral properties. Furthermore, this document outlines detailed experimental protocols for key biological assays and visualizes the primary signaling pathways through which this compound and related compounds are believed to exert their effects. This guide is intended to serve as a valuable resource for researchers actively engaged in the screening and development of novel therapeutic agents.

Quantitative Biological Activity Data

While specific quantitative data for the anti-inflammatory and anticancer activities of this compound are not extensively available in the public domain, studies on closely related dibenzocyclooctadiene lignans provide valuable insights into the potential bioactivities of this class of compounds. The primary reported biological activity for this compound is its anti-HIV effect.

Table 1: Antiviral Activity of this compound

| Biological Activity | Test System | Parameter | Value |

| Anti-HIV-1 Activity | MT-4 Cells | EC50 | 2.23 µg/mL[1] |

Table 2: Anti-inflammatory Activity of Related Dibenzocyclooctadiene Lignans

| Compound | Biological Activity | Test System | Parameter | Value (µM) |

| Ananonin J | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 45.24 ± 1.46 |

| Ananolignan F | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 41.32 ± 1.45 |

| Ananolignan C | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 48.71 ± 1.34 |

Key Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. While direct evidence for this compound is still emerging, the following pathways are strongly implicated based on studies of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[2][3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Dibenzocyclooctadiene lignans have been found to activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes.[2][4] This activation is thought to occur through the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by cytokines and growth factors, playing a significant role in immunity and inflammation. Some dibenzocyclooctadiene lignans have been shown to suppress the activation of the JAK-STAT pathway.[2] This inhibition can reduce the expression of inflammatory mediators.

Experimental Protocols

Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol describes a method to determine the anti-HIV-1 activity of a compound using the MT-4 human T-cell line. The assay measures the inhibition of viral replication by quantifying the activity of viral reverse transcriptase (RT) in the cell culture supernatant and assessing cell viability using the MTT assay.

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (or other test compounds)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or 10% Triton X-100 in acidic isopropanol)

-

Reverse Transcriptase (RT) Activity Assay Kit (colorimetric or radioactive)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

-

Infection and Treatment:

-

In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.

-

Add 100 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of approximately 0.01) to the test and virus control wells. Add 100 µL of medium to the cell control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

Quantification of Viral Replication (RT Assay):

-

After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

-

Quantify the reverse transcriptase activity in the supernatants using a commercial RT activity assay kit, following the manufacturer's instructions.

-

-

Assessment of Cell Viability (MTT Assay):

-

To the remaining 150 µL of cell suspension in each well, add 20 µL of MTT solution.

-

Incubate the plate for 4 hours at 37°C.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration compared to the virus control.

-

Calculate the percentage of cell viability for each compound concentration compared to the cell control.

-

Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves.

-

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Read the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

-

Calculate the IC50 (50% inhibitory concentration) from the dose-response curve.

-

References

Kadsuralignan A: An In-Depth Technical Guide on its In Vitro Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-human immunodeficiency virus (HIV) activity of Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development in the field of antiretroviral drug discovery.

Quantitative Assessment of Anti-HIV Activity

The in vitro efficacy of this compound and its analogs against HIV-1 has been evaluated through cell-based assays, determining the concentration required to inhibit viral replication by 50% (EC50) and the concentration that causes 50% cytotoxicity to host cells (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

| Compound | HIV-1 Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | Not Specified | Not Specified | 2.23 µg/mL | Not Specified | Not Specified | Commercial Supplier Data |

| HDS2 (Gomisin M1) | Laboratory Strains & Primary Isolates | MT-4 | 1-3 µM | >100 µM | >33-100 | [1][2] |

| Lancifodilactone H | HIV-1 | C8166 | 16.6 µg/mL | >200 µg/mL | >12 | [3] |

| Lancifoic acid A | HIV-1 | C8166 | 16.2 µg/mL | 104.9 µg/mL | 6.5 | [3] |

| Nigranoic acid | HIV-1 | C8166 | 10.3 µg/mL | 88.0 µg/mL | 8.5 | [3] |

Note: HDS2 (Gomisin M1) is a dibenzocyclooctadiene lignan closely related to this compound, providing a strong indication of the potential anti-HIV activity profile for this class of compounds. The data for Lancifodilactone H, Lancifoic acid A, and Nigranoic acid, also isolated from Schisandra lancifolia, demonstrate the anti-HIV potential within this plant genus.[3]

Experimental Protocols

The following sections detail the methodologies employed to assess the anti-HIV activity and cytotoxicity of dibenzocyclooctadiene lignans.

Anti-HIV-1 Activity Assay (C8166 Cells)

This assay determines the ability of a compound to protect cells from the cytopathic effects (CPE) of HIV-1 infection.

-

Cell Line: C8166, a human T-cell leukemia line highly susceptible to HIV-1 infection.

-

Virus: HIV-1 laboratory-adapted strains.

-

Procedure:

-

C8166 cells are seeded in 96-well plates.

-

The test compound (e.g., this compound) is serially diluted and added to the cells.

-

A predetermined amount of HIV-1 stock is added to the wells.

-

Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).

-

The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 3 days).

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is read using a microplate reader.

-

The percentage of cell viability is calculated relative to the cell control.

-

The EC50 value is determined from the dose-response curve.[1]

-

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells in the absence of the virus.

-

Cell Line: C8166 or other relevant cell lines (e.g., MT-4).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated under the same conditions as the anti-HIV assay.

-

Cell viability is measured using the MTT assay.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[3]

-

Mechanism of Action: Reverse Transcriptase (RT) Inhibition Assay

Biochemical assays are performed to determine if the compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Assay Principle: This assay measures the incorporation of a labeled nucleotide (e.g., [³H]dTTP) into a new DNA strand using a template/primer such as poly(A)/oligo(dT).

-

Procedure:

-

The reaction mixture containing the template/primer, dNTPs (including the labeled nucleotide), and the test compound at various concentrations is prepared in a reaction buffer.

-

Recombinant HIV-1 RT is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of RT inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.

-

To confirm a non-nucleoside reverse transcriptase inhibitor (NNRTI) mechanism, the assay can be performed with varying concentrations of the natural nucleotide substrate to see if the inhibition is non-competitive.[1]

-

Visualizations

Experimental Workflow for Anti-HIV Activity Screening

Caption: Workflow for evaluating the in vitro anti-HIV activity of this compound.

Proposed Mechanism of Action of Dibenzocyclooctadiene Lignans

Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Discussion and Future Directions

The available data suggests that this compound, and more broadly dibenzocyclooctadiene lignans from Schisandra, represent a promising class of natural products for the development of novel anti-HIV agents. The high selectivity index observed for the related compound HDS2 indicates a favorable safety profile in vitro.[1][2] The likely mechanism of action as a non-nucleoside reverse transcriptase inhibitor places this compound class in a well-established and effective category of antiretroviral drugs.

Further research is warranted to:

-

Unequivocally determine the EC50, CC50, and SI of purified this compound against a panel of laboratory and clinical HIV-1 strains, including drug-resistant variants.

-

Confirm the mechanism of action through detailed enzymatic and cell-based assays.

-

Conduct structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent and selective analogs.

-

Evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

This technical guide provides a foundational resource for researchers to build upon in the pursuit of developing this compound and related compounds as next-generation anti-HIV therapeutics.

References

- 1. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Preliminary Insights into the Mechanism of Action of Kadsuralignan A: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a preliminary technical guide on the mechanism of action of Kadsuralignan A. While direct, in-depth studies on this compound are limited in the public domain, this paper synthesizes available data on closely related dibenzocyclooctadiene lignans from the Schisandraceae family to infer potential pathways and activities. This information is intended to serve as a foundation for future research and drug development efforts.

Core Concepts: Anti-Inflammatory and Neuroprotective Potential

This compound belongs to the dibenzocyclooctadiene lignan class of natural products, compounds that have demonstrated a range of biological activities. The primary areas of therapeutic interest for this class, and by extension, this compound, are their anti-inflammatory and neuroprotective effects. Preliminary studies on related compounds suggest that these effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data on Related Lignans

| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| Acutissimalignan B | Nitric Oxide (NO) Production | BV-2 microglia | 5.41 | [1] |

| BAT3 (Curcumin Analogue) | NF-κB Reporter Gene Expression | L929sA fibrosarcoma | ~6 | [2] |

| Compound from Atractylodes macrocephala | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, effective at 10 µM | |

| Dibenzocyclooctadiene Lignans (General) | Pro-inflammatory cytokine and chemokine suppression | Microglia | Not specified | [3] |

Postulated Signaling Pathways

Based on the activity of related compounds, this compound is likely to exert its anti-inflammatory and neuroprotective effects by interfering with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[3][4] The likely mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, and is also heavily involved in inflammatory responses. Studies on dibenzocyclooctadiene lignans suggest they can suppress the phosphorylation of key MAPK proteins, thereby inhibiting downstream inflammatory events.[3]

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on standard protocols used for similar compounds.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Objective: To determine the inhibitory effect of this compound on NF-κB-mediated gene transcription.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add TNF-α (typically 10 ng/mL) to the wells to stimulate NF-κB activation. Incubate for an additional 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

Western Blot Analysis of MAPK Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.

Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

DMEM, FBS, Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 15-30 minutes to induce MAPK phosphorylation.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The preliminary data from related dibenzocyclooctadiene lignans strongly suggest that this compound possesses anti-inflammatory and neuroprotective properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, to establish a definitive mechanism of action, further direct experimental validation is imperative.

Future research should focus on:

-

Determining the IC50 values of this compound in a variety of cell-based assays for inflammation and neuroprotection.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Conducting in vivo studies in animal models of inflammatory and neurodegenerative diseases to validate the in vitro findings and assess the therapeutic potential of this compound.

This technical guide provides a foundational framework for initiating these crucial next steps in the investigation of this compound as a potential therapeutic agent.

References

- 1. Activity and expression of JNK1, p38 and ERK kinases, c-Jun N-terminal phosphorylation, and c-jun promoter binding in the adult rat brain following kainate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibitory Effects of Kadsura Lignans on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nitric oxide (NO) is a pleiotropic signaling molecule crucial for various physiological processes, including neurotransmission and vasodilation. However, its overproduction, primarily by inducible nitric oxide synthase (iNOS) in macrophages, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of excessive NO production is a key therapeutic strategy for developing novel anti-inflammatory agents. Lignans isolated from plants of the Kadsura genus have emerged as promising candidates.

While this guide addresses the core topic of "Kadsuralignan A," it is important to note that the current body of scientific literature does not provide specific data for a compound named "this compound." Instead, research has focused on structurally related compounds isolated from Kadsura coccinea, namely Kadsuralignan H, I, J, and K. This document will detail the significant inhibitory effects of these related lignans on nitric oxide production, providing a comprehensive overview of their potential as anti-inflammatory molecules.

Quantitative Data on NO Production Inhibition

The inhibitory activities of Kadsuralignans H, I, and J were evaluated on nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The results, including a comparison with the known inhibitor Quercetin, are summarized below.

| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |

| Kadsuralignan H | 7.6 | 19.6 | Showed stronger inhibition than the positive control.[1][2] |

| Kadsuralignan J | 16.3 | 33.5 | Demonstrated significant inhibitory activity.[1][2] |

| Kadsuralignan I | 42.2 | 87.2 | Showed very weak inhibitory activity.[1][2] |

| Kadsuralignan K | - | - | Did not exhibit any inhibitory activity.[2] |

| Quercetin (Positive Control) | - | 25.0 | A known inhibitor of NO production.[1][2] |

Table 1: Summary of quantitative data for the 50% inhibitory concentration (IC50) of Kadsura lignans on NO production.

Experimental Protocols

The following sections detail the standard methodologies employed to assess the inhibitory effects of Kadsura lignans on nitric oxide production.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is the standard model for these assays.

-

Cell Line: RAW 264.7 (Mouse leukemic macrophage).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.[3][4]

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.[3][4]

In Vitro Nitric Oxide Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of NO by macrophages stimulated with inflammatory agents.

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[3][4]

-

Compound Treatment: The culture medium is replaced with fresh medium. The test compounds (e.g., Kadsuralignan H, J) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. The cells are typically pre-incubated with the compounds for 30 minutes to 1 hour.[4]

-

Inflammatory Stimulation: To induce the expression of iNOS and subsequent NO production, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, in some protocols, recombinant mouse Interferon-γ (IFN-γ).[1][2]

-

Incubation: The plates are incubated for a period of 16-24 hours.[1][4]

-

NO Quantification (Griess Assay): Nitric oxide is unstable, so its production is measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the culture supernatant.

-

An aliquot of the cell culture supernatant (e.g., 100 µL) is transferred to a new 96-well plate.[5]

-

An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[5]

-

The mixture is incubated at room temperature for 10-15 minutes, protected from light.[5]

-

The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[5]

-

Cell Viability (Cytotoxicity) Assay

To ensure that the observed reduction in NO is due to specific inhibitory activity and not cell death, a cytotoxicity assay is performed in parallel.

-

Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is commonly used.

-

Procedure:

-

Cells are cultured and treated with the test compounds and LPS/IFN-γ under the same conditions as the NO inhibition assay.[5]

-

After the incubation period, the supernatant is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours.[5]

-

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.[5]

-

The absorbance is measured at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Workflow for the in vitro NO production inhibition assay.

Signaling Pathway of NO Production and Inhibition

Hypothesized mechanism of Kadsuralignan inhibition.

Mechanism of Action

The inflammatory response in macrophages triggered by LPS involves the activation of the Toll-like receptor 4 (TLR4). This binding initiates a complex intracellular signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

-

Activation of NF-κB: In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. The LPS-TLR4 signaling pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation, freeing NF-κB.[6]

-

Nuclear Translocation and Gene Expression: Once liberated, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes.[7]

-

iNOS Induction: One of the primary genes upregulated by NF-κB is NOS2, which codes for the inducible nitric oxide synthase (iNOS) enzyme.[8]

-

NO Synthesis: The newly synthesized iNOS enzyme catalyzes the conversion of the amino acid L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[9]

While the precise molecular target of Kadsuralignans H and J has not been definitively elucidated, the mechanism for many anti-inflammatory lignans involves the suppression of this pathway. It is hypothesized that Kadsuralignans H and J exert their potent inhibitory effects by interfering with one or more steps in this cascade, such as inhibiting the activation of the IKK complex or preventing the nuclear translocation of NF-κB. This interference leads to a downstream reduction in iNOS gene expression, resulting in decreased production of nitric oxide.[7]

Conclusion

Kadsuralignan H and Kadsuralignan J, lignans isolated from Kadsura coccinea, have demonstrated significant dose-dependent inhibitory effects on the production of nitric oxide in activated macrophages.[1][2][10] Kadsuralignan H, in particular, shows potency greater than that of the well-known flavonoid inhibitor, quercetin.[2] The underlying mechanism is likely rooted in the downregulation of iNOS expression, potentially through the modulation of the NF-κB signaling pathway. These findings underscore the potential of these compounds as valuable leads for the development of novel therapeutics aimed at mitigating inflammation-related pathologies. Further investigation is warranted to precisely identify their molecular targets and to evaluate their efficacy and safety in preclinical in vivo models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms Underlying the Anti-Inflammatory Effects of Clinacanthus nutans Lindau Extracts: Inhibition of Cytokine Production and Toll-Like Receptor-4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acutissimalignan B from traditional herbal medicine Daphne kiusiana var. atrocaulis (Rehd.) F. Maekawa inhibits neuroinflammation via NF-κB Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsuralignan A: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction